Ru(DMB)3(PF6)2
Overview
Description
Ru(DMB)3(PF6)2: is a coordination compound featuring ruthenium (Ru) as the central metal atom, coordinated to three 4,4'-dimethyl-2,2'-bipyridine (DMB) ligands and two hexafluorophosphate (PF6) anions. This complex is part of the broader class of ruthenium polypyridyl complexes, which are known for their diverse applications in catalysis, photophysics, and biochemistry.
Synthetic Routes and Reaction Conditions:
Ligand Synthesis: The DMB ligand is typically synthesized through a multi-step organic synthesis involving the formation of the bipyridine core followed by methylation.
Complex Formation: The this compound complex is formed by reacting ruthenium chloride (RuCl3) with the DMB ligand in the presence of a suitable base, such as triethylamine, under inert atmosphere conditions.
Anion Exchange: The resulting complex is then subjected to anion exchange to replace the chloride anions with hexafluorophosphate anions, often using a solution of hexafluorophosphoric acid (HPF6).
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, with careful control of reaction conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form this compound+.
Reduction: The complex can be reduced to form this compound-.
Substitution Reactions: Ligand substitution reactions can occur, where one or more DMB ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and zinc dust are often used.
Substitution: Various ligands can be introduced using different solvents and temperatures to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: this compound+.
Reduction Products: this compound-.
Substitution Products: Various Ru complexes with different ligands.
Scientific Research Applications
Chemistry: Ru(DMB)3(PF6)2 is widely used as a catalyst in organic synthesis, particularly in oxidation reactions and cross-coupling reactions. Biology: The complex is employed as a photosensitizer in photodynamic therapy for cancer treatment. Medicine: this compound has shown potential as an antimicrobial agent and in drug delivery systems. Industry: The compound is used in the development of electrochemical sensors and as a component in dye-sensitized solar cells.
Mechanism of Action
Mechanism: Ru(DMB)3(PF6)2 exerts its effects primarily through its redox properties and ability to generate reactive oxygen species (ROS) upon photoactivation. The ROS generated can damage cellular components, leading to cell death in cancer cells or microbial cells.
Molecular Targets and Pathways: The compound targets cellular membranes and DNA, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Ru(bpy)3(PF6)2: Similar structure but with bipyridine (bpy) ligands instead of DMB.
Ru(pic)2: Ruthenium picolinate complex, used as a redox photosensitizer.
Ru(phen)3Cl2: Tris(2,2'-bipyridyl)dichlororuthenium(II) hexahydrate.
Uniqueness: Ru(DMB)3(PF6)2 is unique due to its specific ligand structure, which imparts distinct redox properties and stability compared to other ruthenium complexes.
Properties
IUPAC Name |
4-methyl-2-(4-methylpyridin-2-yl)pyridine;ruthenium(2+);dihexafluorophosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H12N2.2F6P.Ru/c3*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-7(2,3,4,5)6;/h3*3-8H,1-2H3;;;/q;;;2*-1;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDDICTMKIOIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36F12N6P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
943.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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